Product packaging for Cevimeline sulfoxide, trans-(Cat. No.:CAS No. 124751-37-7)

Cevimeline sulfoxide, trans-

Cat. No.: B1458689
CAS No.: 124751-37-7
M. Wt: 215.31 g/mol
InChI Key: CFUGNFXJXCPICM-BXGCZWRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Cevimeline (B1668456) within Muscarinic Agonist Research

Cevimeline is a cholinergic agent classified as a muscarinic agonist, meaning it activates muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov As a synthetic analogue of the natural alkaloid muscarine, cevimeline is specifically a quinuclidine (B89598) derivative of acetylcholine. nih.govresearchgate.netwikipedia.org Research in this field focuses on developing compounds that can selectively target muscarinic receptor subtypes (M1-M5) to achieve specific therapeutic outcomes while minimizing side effects. frontiersin.org

Cevimeline exhibits a notable affinity for M1 and M3 muscarinic receptors. wikipedia.orgmedchemexpress.commedchemexpress.com The M3 receptors are prevalent on exocrine glands, such as salivary and lacrimal glands. nih.govnih.gov By activating these M3 receptors, cevimeline stimulates glandular secretion. nih.govmedchemexpress.commedchemexpress.com This selective action represents a key area of interest in muscarinic agonist research, demonstrating the potential for targeted therapies for conditions related to glandular function. nih.gov The development of cevimeline is an example of modifying a core chemical structure to improve its stability and receptor selectivity.

Significance of Metabolites and Impurities in Pharmaceutical Research and Development

In pharmaceutical development, the study of metabolites—the byproducts of a drug's breakdown in the body—and impurities is of critical importance. allucent.comchemicea.com The body's metabolic processes, primarily in the liver and intestines, transform drugs into various metabolites to facilitate their elimination. allucent.comopenaccessjournals.com These transformations are categorized as Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions. allucent.com

Scope and Objectives of Academic Research on Cevimeline Sulfoxide (B87167), trans-

Academic and industrial research concerning cevimeline sulfoxide, trans-, a major metabolite of cevimeline, encompasses its synthesis, characterization, and quantification. pharmgkb.orgfda.gov A primary objective is to understand the metabolic fate of cevimeline in the human body. Studies have shown that cevimeline is extensively metabolized, with the liver's cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, being responsible for its conversion into cis- and trans-sulfoxide forms. nih.govpharmgkb.orgnih.gov

In vitro studies using human liver microsomes have confirmed that cevimeline trans-sulfoxide is a major metabolite produced through these oxidative pathways. pharmgkb.org Research has quantified the distribution of cevimeline and its metabolites excreted in urine over 24 hours, providing critical data on its elimination. nih.govnih.govdrugbank.comfda.govpgkb.org The trans-sulfoxide metabolite itself can be further metabolized, with a portion being converted into a glucuronic acid conjugate before elimination. nih.govfda.govnih.govdrugbank.com

The synthesis of cevimeline sulfoxide, trans- is another key research objective, often pursued to create a reference standard for analytical testing. researchgate.net This allows for the accurate detection and quantification of the metabolite in biological samples, which is fundamental for pharmacokinetic studies. While some metabolites of cevimeline are considered to have weak pharmacological activity, a complete characterization is necessary to fully assess their contribution to the parent drug's profile. fda.gov

Detailed Research Findings

Human Metabolism of Cevimeline

Studies investigating the metabolism of cevimeline have identified several key metabolites. After administration, the parent drug and its metabolites are primarily eliminated through urine. The data below, compiled from clinical pharmacology reviews, illustrates the urinary recovery of cevimeline and its major metabolites within 24 hours. fda.gov

Urinary Excretion Profile of Cevimeline and its Metabolites Over 24 Hours

Compound Percentage of Recovered Dose in Urine (%)
Unchanged Cevimeline 16.0%
Cevimeline trans-sulfoxide 35.8%
Cevimeline cis-sulfoxide 8.7%
Glucuronic acid conjugate of Cevimeline 14.6%
Glucuronic acid conjugate of Cevimeline trans-sulfoxide 7.7%
Cevimeline N-oxide 4.1%

Data sourced from an FDA Clinical Pharmacology Biopharmaceutics Review. fda.gov

This table demonstrates that a significant portion of cevimeline is converted into its sulfoxide metabolites, with the trans-isomer being the most abundant. fda.gov In total, the cis- and trans-sulfoxides account for 44.5% of the recovered dose. nih.govnih.govfda.govpgkb.orgtaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2S B1458689 Cevimeline sulfoxide, trans- CAS No. 124751-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGNFXJXCPICM-BXGCZWRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1O[C@@]2(CN3CCC2CC3)C[S@@]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124751-37-7
Record name Cevimeline sulfoxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124751377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEVIMELINE SULFOXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH3618304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Stereochemical Characterization of Cevimeline Sulfoxide, Trans

Stereochemical Definition and Elucidation of trans-Isomers

The nomenclature "trans-" in Cevimeline (B1668456) sulfoxide (B87167) refers to the relative orientation of the methyl group and the sulfoxide oxygen atom on the oxathiolane ring. Specifically, in the trans-isomer, these two groups are on opposite sides of the ring plane. The full IUPAC name for a specific enantiomer of the trans-isomer is (2S,3S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide nih.gov. The elucidation of this stereochemistry is achieved through a combination of sophisticated analytical techniques.

Structural Characterization by Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and stereochemistry. A study by Stepanovs and colleagues in 2016 reported the single crystal X-ray analysis of the hydrochloride hemihydrates of both cis- and trans-isomers of cevimeline nih.gov. While this study focused on the parent cevimeline, the crystallographic data for the trans-isomer provides a foundational understanding of the stereochemical arrangement of the substituents on the spirocyclic system, which is directly relevant to its sulfoxide metabolite. The analysis confirms the trans-disposition of the methyl and the lone pair on the sulfur atom (which is subsequently oxidized to the sulfoxide) relative to the quinuclidine (B89598) moiety.

Table 1: Crystallographic Data Summary (Hypothetical for Cevimeline Sulfoxide, trans-)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 12.456
c (Å) 15.789
β (°) 98.76
Volume (ų) 1965.4
Z 4
Density (calculated) (g/cm³) 1.254

Note: This table is a hypothetical representation based on typical crystallographic data for similar organic molecules and is for illustrative purposes only, as specific data for the isolated trans-sulfoxide was not found.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For Cevimeline sulfoxide, trans-, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) would be employed to assign all proton (¹H) and carbon (¹³C) signals.

The key to differentiating the trans-isomer from the cis-isomer lies in the nuclear Overhauser effect (NOE). In the trans-isomer, irradiation of the methyl protons would not be expected to show a significant NOE enhancement with the protons on the quinuclidine ring that are spatially close to the sulfoxide oxygen. Conversely, in the cis-isomer, such an enhancement would be anticipated. Furthermore, the chemical shifts of the protons and carbons in the oxathiolane ring would be distinctly different between the cis and trans isomers due to the different anisotropic effects of the sulfoxide group.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Cevimeline Sulfoxide, trans-

Proton Predicted Chemical Shift (ppm)
Methyl (CH₃) 1.3 - 1.5
H on C2 of oxathiolane 4.0 - 4.2
Protons on C4 of oxathiolane 3.1 - 3.4
Quinuclidine protons 1.5 - 3.5

Note: These are predicted values based on general principles and data for similar structures.

Mass Spectrometric Approaches to Structural Elucidation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For Cevimeline sulfoxide, trans-, the molecular formula is C₁₀H₁₇NO₂S, corresponding to a monoisotopic mass of approximately 215.10 Da nih.gov.

Conformational Analysis and Energetic Considerations of the trans-Sulfoxide Moiety

The sulfoxide group itself introduces a chiral center at the sulfur atom. The oxygen atom of the sulfoxide can be oriented in either an axial or equatorial position relative to the average plane of the oxathiolane ring. Computational studies and experimental data on similar heterocyclic sulfoxides suggest that the equatorial orientation of the sulfoxide oxygen is generally more stable due to the avoidance of 1,3-diaxial interactions. However, the specific energetic preference in Cevimeline sulfoxide, trans- would also be influenced by electrostatic interactions with the rest of the molecule.

Diastereomeric Relationships within Cevimeline Sulfoxide Isomers (e.g., RRS and SSR, RRR and SSS)

Cevimeline itself has two chiral centers, leading to different stereoisomers. The formation of the sulfoxide introduces a third chiral center at the sulfur atom. This results in a number of possible diastereomers for Cevimeline sulfoxide.

For the trans-isomer of Cevimeline, where the relationship between the substituents on the oxathiolane ring is fixed, the oxidation of the sulfur atom can still lead to two diastereomers, depending on the absolute configuration (R or S) at the sulfur center. If we consider the enantiomers of the parent trans-cevimeline, this will result in pairs of enantiomers for the trans-sulfoxide. For instance, commercial suppliers list diastereomeric mixtures such as "(2R,2'R,3'S)-2′-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5′- nih.govdrugbank.comoxathiolane] 3′-oxide" and its corresponding enantiomer, often sold as a mixture of RRS and SSR isomers alentris.org. Similarly, another set of diastereomers would be the RRR and SSS isomers. These diastereomers will have different physical and chemical properties and may exhibit different biological activities.

Table 3: Mentioned Compounds

Compound Name
Cevimeline
Cevimeline sulfoxide, trans-

Synthetic Pathways and Chemical Transformations Involving Cevimeline Sulfoxide, Trans

Formation during Cevimeline (B1668456) Synthesis Processes

The formation of the trans-isomer of cevimeline, the precursor to Cevimeline Sulfoxide (B87167), trans-, is an inherent part of the synthesis of the desired cis-isomer (cevimeline). The key step involves a cyclization reaction that naturally yields a mixture of diastereomers.

Cyclization Reactions Yielding Diastereomeric Spiro-Racemates

The synthesis of the core spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] structure begins with quinuclidin-3-one. This starting material is converted to an epoxide, which is then opened to form the crucial intermediate, 3-hydroxy-3-(sulfanylmethyl)quinuclidine newdrugapprovals.orgnih.govportico.org.

The pivotal cyclization step involves the reaction of this hydroxy thiol intermediate with acetaldehyde (B116499) newdrugapprovals.orgnih.govportico.org. This reaction results in the formation of a thio/oxa acetal, creating the spirocyclic system nih.gov. The process is not stereospecific and therefore produces a mixture of two diastereomeric spiro-racemates: the (±)-trans isomer and the (±)-cis isomer, the latter being the active compound cevimeline newdrugapprovals.orgportico.org. This mixture of diastereomers must then be separated, typically through methods like fractional crystallization or chromatography newdrugapprovals.orgportico.org.

Impact of Catalytic Systems on Isomer Ratios

The cyclization reaction between 3-hydroxy-3-(sulfanylmethyl)quinuclidine and acetaldehyde is catalyzed by an acid newdrugapprovals.orgportico.org. Various catalytic systems have been employed, which influence the reaction's efficiency and can affect the resulting ratio of cis- to trans-isomers. Both Lewis acids and protic acids have been utilized for this transformation newdrugapprovals.orgportico.org.

Table 1: Catalytic Systems Used in Cevimeline Synthesis
Catalyst TypeSpecific Catalyst ExamplesReference
Lewis AcidBoron trifluoride etherate (BF3·OEt2) newdrugapprovals.orgnih.gov
Lewis AcidTin(IV) chloride (SnCl4) newdrugapprovals.orgportico.org
Lewis AcidIron(III) chloride (FeCl3) newdrugapprovals.org
Lewis AcidAluminum chloride (AlCl3) newdrugapprovals.org
Protic AcidPhosphoryl chloride (POCl3) newdrugapprovals.orgportico.org
Protic AcidPhosphoric acid (H3PO4) newdrugapprovals.orgportico.org
Protic Acidp-Toluenesulfonic acid newdrugapprovals.orgportico.org
Protic AcidSulfuric acid newdrugapprovals.org

Specific Synthetic Routes for trans-Cevimeline Sulfoxide Isomers

Cevimeline Sulfoxide, trans- is primarily known as a human metabolite of cevimeline nih.gov. Following administration, cevimeline is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, into cis- and trans-sulfoxide metabolites portico.orgnih.gov. Studies have shown that after 24 hours, approximately 44.5% of a cevimeline dose is converted to these sulfoxides portico.orgnih.gov.

While this metabolic pathway is well-documented, specific chemical synthetic routes designed exclusively for the preparation of Cevimeline Sulfoxide, trans- are not widely reported in the reviewed scientific literature. The compound is commercially available from specialty chemical suppliers, where it is typically listed as a metabolite or impurity standard, implying its preparation is likely achieved through the oxidation of the trans-cevimeline precursor.

Stereoselective Synthesis Methodologies

The stereoselective synthesis of chiral sulfoxides is a well-established field in organic chemistry, generally achieved through the asymmetric oxidation of the corresponding prochiral sulfide (B99878) researchgate.netresearchgate.net. These methods are broadly applicable and represent the theoretical approach for a targeted synthesis of a specific Cevimeline Sulfoxide isomer.

Key strategies for stereoselective sulfoxidation include:

Metal-Catalyzed Asymmetric Oxidation : This is a common and effective approach utilizing a chiral ligand complexed with a metal center (e.g., titanium, vanadium, iron) to direct the stereochemical outcome of the oxidation of the sulfur atom researchgate.netresearchgate.net.

Non-Metal Catalyzed Asymmetric Oxidation : This can involve the use of a chiral oxidant or a chiral catalyst in the absence of a metal researchgate.net.

Biological Oxidation : Employing enzymes or microorganisms to perform the oxidation can also yield high enantioselectivity.

Although these general principles exist, the application of these methodologies to create a specific, stereoselective synthesis for Cevimeline Sulfoxide, trans- has not been detailed in the available literature.

Isomerization Studies of Cevimeline Sulfoxide, trans-

Acid-Catalyzed Isomerization to Cevimeline (cis-Isomer)

The isomerization is achieved by treating the trans-compound with a strong acid catalyst, often while refluxing in a suitable solvent such as toluene, hexane, or chloroform (B151607) newdrugapprovals.orgportico.org. This process allows for the equilibration of the diastereomers, favoring the formation of the therapeutically active cis-isomer, cevimeline.

Table 2: Catalysts for Isomerization of trans-Cevimeline to cis-Cevimeline
Catalyst TypeSpecific Catalyst ExamplesReference
Organic Sulfonic AcidTrifluoromethanesulfonic acid newdrugapprovals.org
Organic Sulfonic Acidp-Toluenesulfonic acid newdrugapprovals.org
Organic Sulfonic AcidMethanesulfonic acid newdrugapprovals.org
Lewis AcidTin(IV) chloride (SnCl4) newdrugapprovals.org
Lewis AcidIron(III) chloride (FeCl3) newdrugapprovals.org
Lewis AcidBoron trifluoride (BF3) newdrugapprovals.org
Lewis AcidAluminum chloride (AlCl3) newdrugapprovals.org
Mineral AcidSulfuric acid newdrugapprovals.org

Mechanistic Investigations of Isomerization Pathways

The stereochemical configuration of the sulfoxide group is a critical aspect of the molecular structure of Cevimeline sulfoxide, trans-. Isomerization at the sulfur center can lead to the formation of its diastereomer, Cevimeline sulfoxide, cis-. While specific mechanistic studies on the isomerization of Cevimeline sulfoxide, trans- are not extensively detailed in the public domain, the underlying chemical principles governing sulfoxide stereomutation are well-established. These principles allow for the postulation of likely isomerization pathways, which can be broadly categorized into thermal and photochemical mechanisms.

Thermal Isomerization:

Chiral sulfoxides are known to be thermally stable, with a significant energy barrier to pyramidal inversion at the sulfur atom, typically requiring temperatures around 200°C. nih.gov The most probable mechanism for thermal racemization (in the case of a chiral sulfoxide) or diastereomeric isomerization is through a pyramidal inversion of the sulfur center. proquest.comsci-hub.se This process involves a transition state where the sulfur atom is planar. The energy required for this inversion is influenced by the steric and electronic properties of the substituents on the sulfur atom. For Cevimeline sulfoxide, trans-, this would involve the inversion of the sulfoxide group from the trans to the cis configuration relative to the methyl group on the oxathiolane ring.

Another potential, though generally less favored, thermal pathway involves the homolytic cleavage of a carbon-sulfur bond to form a radical pair, followed by recombination. acs.org However, this mechanism is more common for sulfoxides with substituents that can stabilize the resulting radicals, such as benzylic or allylic groups.

Photochemical Isomerization:

Photochemical pathways offer an alternative, often more rapid, route for sulfoxide isomerization. nih.govacs.orgnih.gov The racemization or isomerization of chiral sulfoxides can be induced by photoirradiation, a process that can be significantly accelerated by the presence of a photosensitizer. nih.govacs.org The proposed mechanism for photosensitized isomerization involves the formation of a sulfoxide radical cation as a key intermediate. nih.govacs.org This radical cation has a lower inversion barrier at the sulfur atom compared to the neutral sulfoxide, facilitating the interconversion of stereoisomers. acs.org

In the context of Cevimeline sulfoxide, trans-, exposure to light, particularly in the presence of photosensitizing agents, could potentially lead to its conversion to the cis-isomer via the formation of a radical cation intermediate. The specific quantum yields and reaction rates would be dependent on factors such as the wavelength of light and the chemical environment.

Isomerization Pathway Proposed Mechanism Key Intermediates/Transition States Influencing Factors
Thermal IsomerizationPyramidal inversion at the sulfur center.Planar sulfur transition state.High temperature (approx. 200°C). Steric and electronic properties of substituents.
Homolytic C-S bond cleavage and recombination.Radical pair.Stability of the resulting radicals.
Photochemical IsomerizationPhotosensitized electron transfer.Sulfoxide radical cation.Presence of a photosensitizer, wavelength of light.

Chemical Stability and Degradation Pathways of Cevimeline Sulfoxide, trans-

The chemical stability of a drug metabolite is a crucial factor in understanding its persistence and potential for further transformation. While forced degradation studies specifically for Cevimeline sulfoxide, trans- are not widely published, general knowledge of the stability of sulfoxide-containing compounds and cevimeline itself allows for the prediction of its degradation pathways under various stress conditions. nih.govbiomedres.uspharmaguideline.comscispace.com

Forced degradation studies typically involve subjecting the compound to hydrolysis (acidic and basic conditions), oxidation, photolysis, and thermal stress. nih.govbiomedres.uspharmaguideline.com

Hydrolytic Degradation:

Aqueous solutions of cevimeline have been shown to be more stable at lower pH values. google.com While specific data for the sulfoxide metabolite is lacking, it is plausible that Cevimeline sulfoxide, trans- would exhibit pH-dependent stability. Under strongly acidic or basic conditions, degradation could be accelerated. The specific degradation products would depend on the reaction conditions, but could involve cleavage of the oxathiolane ring or other structural modifications.

Oxidative Degradation:

Oxidation is a common degradation pathway for drugs containing a sulfur atom. nih.gov The sulfoxide moiety in Cevimeline sulfoxide, trans- is susceptible to further oxidation to form the corresponding sulfone. This oxidation can be mediated by various oxidizing agents, including hydrogen peroxide. nih.gov The formation of a sulfone would represent a significant chemical transformation and would likely alter the biological properties of the molecule.

Photodegradation:

As discussed in the context of isomerization, exposure to light can induce chemical changes in sulfoxides. nih.gov Beyond isomerization, photolytic conditions can also lead to degradation. This can occur through various mechanisms, including the formation of reactive intermediates that can undergo further reactions to yield degradation products.

Thermal Degradation:

At elevated temperatures, beyond what is typically required for isomerization, sulfoxides can undergo thermal elimination reactions. wikipedia.org This process, known as a Cope-type elimination, involves the formation of an alkene and a sulfenic acid. For Cevimeline sulfoxide, trans-, this could potentially lead to the opening of the oxathiolane ring.

Stress Condition Potential Degradation Pathway Likely Degradation Products
Acid/Base HydrolysispH-dependent cleavage of functional groups.Ring-opened products, other hydrolysis products.
OxidationOxidation of the sulfoxide group.Cevimeline sulfone.
PhotolysisPhotochemically induced bond cleavage.Various photoproducts.
Thermal StressThermal elimination (Cope-type reaction).Ring-opened products, sulfenic acid derivatives.

Metabolic Pathways and Biotransformation of Cevimeline Leading to Trans Sulfoxide

Identification and Quantification of trans-Cevimeline Sulfoxide (B87167) as a Major Metabolite

In vivo studies in humans have been crucial in elucidating the metabolic fate of cevimeline (B1668456). Following oral administration of a single 30 mg dose of radiolabeled cevimeline to healthy volunteers, a significant portion of the dose is metabolized and excreted. Within 24 hours, approximately 84% to 86.7% of the administered dose is recovered in the urine drugbank.comnih.govmedscape.comfda.gov.

The analysis of urinary metabolites reveals that cevimeline undergoes extensive biotransformation. The sulfoxidation pathway is the most prominent, accounting for the largest fraction of the recovered dose. Combined, the cis- and trans-sulfoxide metabolites represent about 44.5% of the administered dose found in urine drugbank.comnih.govfda.govnih.govmdpi.comtaylorandfrancis.com. Other metabolic pathways include glucuronidation and N-oxidation, which account for 22.3% and 4% of the dose, respectively drugbank.comnih.govfda.govnih.govmdpi.comtaylorandfrancis.com. A smaller portion, around 16%, is excreted as the unchanged parent drug nih.govfda.govmdpi.comtaylorandfrancis.com. These findings establish sulfoxidation as the primary metabolic route for cevimeline.

Cevimeline sulfoxide, trans- has been identified as the most abundant metabolite of cevimeline in human urine. Quantitative analysis has shown that of the 44.5% of the dose excreted as sulfoxide metabolites, the trans-isomer is the predominant form medscape.com. One study specified that cevimeline trans-sulfoxide accounted for 35.8% of the recovered dose in urine, while the cis-sulfoxide form accounted for a smaller portion of 8.7% nih.gov.

In addition to urine, both trans- and cis-sulfoxide metabolites have been detected in human plasma. However, their plasma concentrations are lower than that of the parent cevimeline compound medscape.com. These metabolites are considered to have little pharmacological activity, and therefore are not thought to contribute significantly to the therapeutic effects of the drug medscape.com.

Urinary Excretion of Cevimeline and its Metabolites within 24 Hours
CompoundPercentage of Recovered Dose (%)
Cevimeline sulfoxide, trans-35.8
Cevimeline (Unchanged)16.0
Cevimeline cis-sulfoxide8.7
Cevimeline N-oxide4.0
Glucuronic acid conjugates*22.3
*Includes conjugates of both cevimeline and its trans-sulfoxide metabolite.

Enzymatic Biotransformation Mechanisms Leading to Sulfoxidation

The conversion of cevimeline to its sulfoxide metabolites is an enzyme-mediated process, primarily involving the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Research using human liver microsomes has identified the specific CYP isozymes responsible for the sulfoxidation of cevimeline. The primary enzymes involved are CYP2D6 and CYP3A3/4 drugbank.comnih.govmedscape.comfda.govnih.govmdpi.comtaylorandfrancis.comclinpgx.orgnih.govnih.gov. The involvement of these particular isozymes was confirmed through in vitro inhibition studies. The addition of quinidine (B1679956), a known inhibitor of CYP2D6, and triacetyloleandromycin (TAO), an inhibitor of CYP3A enzymes, significantly reduced the formation of the sulfoxide metabolites medscape.com. These findings confirm that both CYP2D6 and CYP3A3/4 play a crucial role in the hepatic metabolism of cevimeline to Cevimeline sulfoxide, trans- and its cis-isomer medscape.com. Individuals with genetic variations leading to reduced CYP2D6 activity may be at higher risk for adverse events due to altered metabolism clinpgx.orggene2rx.com.

Further Metabolism of trans-Cevimeline Sulfoxide

Following its formation, Cevimeline sulfoxide, trans- can undergo further biotransformation. A portion of this primary metabolite is subjected to a Phase II conjugation reaction. Specifically, approximately 8% of the Cevimeline sulfoxide, trans- metabolite is converted into its corresponding glucuronic acid conjugate drugbank.comnih.govfda.govnih.govmdpi.com. This conjugation reaction increases the water solubility of the metabolite, facilitating its elimination from the body through urine nih.govfda.gov. Hydrolysis studies of hydrophilic metabolites found in urine confirmed their identity as glucuronic acid conjugates of both the parent cevimeline and its trans-sulfoxide form medscape.com.

Glucuronic Acid Conjugation of the trans-Sulfoxide Metabolite

Following its formation through oxidation of the parent cevimeline molecule by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A3/4, the cevimeline trans-sulfoxide metabolite can undergo further biotransformation via a Phase II conjugation reaction medscape.comnih.govnih.gov. Specifically, it is conjugated with glucuronic acid medscape.comnih.govmdpi.com. This process, known as glucuronidation, is a major pathway for the metabolism of many drugs and xenobiotics.

Research indicates that approximately 8% of the cevimeline trans-sulfoxide metabolite is converted into its corresponding glucuronic acid conjugate nih.govnih.govmdpi.comnih.govdrugbank.com. This conjugation increases the water solubility of the metabolite, facilitating its elimination from the body through urine medscape.com.

Characterization of Subsequent Metabolic Products

The primary metabolic product formed from cevimeline trans-sulfoxide is its glucuronic acid conjugate nih.gov. In metabolic studies, this subsequent product was identified and characterized. A pivotal study involving the administration of radiolabelled cevimeline to healthy volunteers detected several metabolites in the urine nih.gov. Among these were two initially unknown metabolites, designated UK-1 and UK-2 nih.gov.

Through liquid chromatography-mass spectrometry (LC/MS) analysis and hydrolysis studies, researchers identified UK-2 as the glucuronic acid conjugate of cevimeline trans-sulfoxide nih.gov. Hydrolysis of this metabolite yielded the cevimeline trans-sulfoxide form, confirming its identity as a conjugate medscape.com. This specific conjugate accounted for approximately 7.7% of the administered dose recovered in the urine within 24 hours fda.gov.

Comparative Analysis of trans- and cis-Sulfoxide Metabolic Profiles

The sulfoxidation of cevimeline results in two stereoisomeric forms: trans-sulfoxide and cis-sulfoxide medscape.comnih.gov. However, their metabolic profiles are not identical. Quantitative analysis of urinary metabolites has shown that the formation of cevimeline trans-sulfoxide is the predominant pathway fda.gov.

In a detailed metabolic study, the mean recovery of cevimeline trans-sulfoxide in the urine after 24 hours was 35.8% of the administered dose. In contrast, cevimeline cis-sulfoxide accounted for only 8.7% nih.govfda.gov. This demonstrates a clear stereoselectivity in the sulfoxidation of cevimeline.

Furthermore, a notable difference in the subsequent metabolism of these two isomers has been observed. While the trans-sulfoxide metabolite undergoes further conjugation with glucuronic acid, similar conjugation of the cis-sulfoxide form is not reported as a major metabolic step medscape.comnih.govfda.gov. The glucuronide of the trans-sulfoxide is a significant metabolite, whereas a corresponding conjugate for the cis-sulfoxide is not prominently identified fda.gov.

The table below summarizes the urinary excretion of cevimeline and its key metabolites, highlighting the quantitative differences between the trans- and cis-sulfoxide pathways.

CompoundMean Recovery in Urine (24 hours)
Cevimeline (unchanged)16.0%
Cevimeline trans-sulfoxide35.8%
Cevimeline cis-sulfoxide8.7%
Glucuronic acid conjugate of Cevimeline14.6%
Glucuronic acid conjugate of Cevimeline trans-sulfoxide7.7%
Cevimeline N-oxide4.1%

Data sourced from a clinical pharmacology review by the Food and Drug Administration fda.gov.

Analytical Methodologies for Characterization and Quantitation of Cevimeline Sulfoxide, Trans

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For Cevimeline (B1668456) sulfoxide (B87167), trans-, various liquid chromatography methods are employed to isolate it from the parent drug, other metabolites, and impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. veeprho.com The development of a robust HPLC method for Cevimeline sulfoxide, trans- is critical for its separation and quantification in various matrices, including in-process samples and biological fluids.

A typical method development process involves the systematic optimization of several key parameters to achieve adequate separation (resolution) between the target analyte and other components. For Cevimeline sulfoxide, trans-, a reversed-phase HPLC (RP-HPLC) method is commonly developed. This involves a non-polar stationary phase (the column) and a polar mobile phase.

Key developmental considerations include:

Column Selection: A C18 column is a frequent choice due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like Cevimeline and its metabolites.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The ratio of these components is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities. nih.gov

pH Control: The pH of the aqueous buffer is a critical parameter as Cevimeline sulfoxide, trans- contains a basic nitrogen atom. Adjusting the pH can alter the analyte's ionization state, which significantly impacts its retention on the column and the peak shape.

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance to ensure high sensitivity. nih.gov

Below is a table representing a typical set of starting parameters for an HPLC method developed for the analysis of Cevimeline and its related substances.

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides separation based on hydrophobicity.
Mobile Phase A Phosphate Buffer (e.g., 20 mM, pH 7.0)Controls pH and provides the aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to control elution strength.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; Gradient for complex samples.
Flow Rate 1.0 mL/minDetermines the speed of the analysis and influences separation.
Column Temperature Ambient or controlled (e.g., 30 °C)Affects viscosity and retention, improves reproducibility.
Detection UV at ~276 nmQuantifies the analyte based on its absorbance of light.
Injection Volume 10-20 µLThe amount of sample introduced into the system.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates operation at much higher pressures. The primary advantages of UHPLC are increased resolution, higher speed, and improved sensitivity.

For the analysis of Cevimeline sulfoxide, trans-, converting an HPLC method to a UHPLC method can offer substantial benefits, particularly for high-throughput screening or when analyzing complex biological samples where numerous metabolites may be present. The principles of method development are similar to HPLC, but parameters are scaled to the smaller column dimensions and particle sizes. The result is significantly shorter analysis times, often decreasing from 15-30 minutes to under 5 minutes, without sacrificing separation quality.

Chiral Chromatography for Stereoisomer Resolution

The "trans-" designation in Cevimeline sulfoxide, trans- refers to the stereochemical relationship of substituents, but the sulfur atom in a sulfoxide is also a chiral center. This means that Cevimeline sulfoxide can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, it is crucial to separate and quantify them. nih.gov

Chiral chromatography is the technique used for this purpose. researchgate.net This is typically achieved by using a chiral stationary phase (CSP). A CSP is a column packing material that is itself chiral and can interact differently with the two enantiomers, leading to different retention times and thus, separation.

Common approaches for the chiral resolution of sulfoxides include:

Polysaccharide-based CSPs: Columns based on derivatized cellulose or amylose are widely used and have proven effective for separating a broad range of chiral compounds, including those with sulfoxide groups. researchgate.net

Pirkle-type CSPs: These phases are designed based on the principle of forming transient diastereomeric complexes with the analytes through interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions.

The development of a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolving the enantiomers of Cevimeline sulfoxide, trans-.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of Separation
Polysaccharide-basedChiralpak®, Chiralcel®Enantiomers fit differently into chiral grooves on the polymer backbone.
Pirkle-type (Brush-type)Whelk-O®, DACH-DNBπ-π interactions, hydrogen bonding, and dipole-dipole interactions.
Macrocyclic GlycopeptideChirobiotic®Inclusion complexation, hydrogen bonding, and ionic interactions.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural confirmation and quantification of drug metabolites like Cevimeline sulfoxide, trans-. veeprho.com

Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

The coupling of liquid chromatography with mass spectrometry (LC/MS) combines the superior separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of MS detection. msmetrix.com This hyphenated technique is the gold standard for quantifying drug metabolites in complex biological matrices such as plasma or urine. researchgate.net

In a typical LC/MS analysis of Cevimeline sulfoxide, trans-, the sample is first injected into the LC system. After the analyte is separated from other components on the column, it flows directly into the mass spectrometer's ion source.

Key components of LC/MS analysis include:

Ionization Source: Electrospray ionization (ESI) is most commonly used for polar molecules like Cevimeline sulfoxide. ESI generates protonated molecules, [M+H]+, in the positive ion mode, which are then analyzed by the mass spectrometer.

Mass Analyzer: Triple quadrupole mass spectrometers are frequently used for quantification. They can be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion (e.g., the [M+H]+ ion of Cevimeline sulfoxide, trans-) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process is highly specific to the target analyte.

ParameterTypical ConditionPurpose
LC System UHPLCProvides fast and efficient separation prior to MS detection.
Ionization Mode Electrospray Ionization (ESI), Positive ModeGenerates charged ions ([M+H]+) suitable for MS analysis.
MS Instrument Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive quantification.
Scan Mode Multiple Reaction Monitoring (MRM)Monitors a specific precursor-to-product ion transition for the analyte.
Precursor Ion (Q1) m/z corresponding to [Cevimeline Sulfoxide + H]+Selects the ion of the target compound.
Product Ion (Q3) A specific, stable fragment ion of Cevimeline SulfoxideConfirms the identity and provides specificity for quantification.
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar moleculeCorrects for variability in sample preparation and instrument response.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of an ion with extremely high accuracy (typically within 5 parts per million, ppm). nih.gov This capability is crucial for confirming the identity of a metabolite by determining its elemental composition.

While a standard mass spectrometer might identify an ion at m/z 216.1, an HRMS instrument can measure it as, for example, 216.1002. This highly accurate mass measurement allows software to calculate the most probable elemental formula (the exact number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms) that corresponds to that mass. nih.gov For Cevimeline sulfoxide (C₁₀H₁₇NO₂S), the theoretical exact mass of its protonated form [M+H]+ can be calculated. The close agreement between the measured accurate mass and the theoretical mass provides unambiguous confirmation of the metabolite's elemental composition, a critical step in its structural elucidation. msmetrix.comnih.gov

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of pharmaceutical impurities by providing detailed information about their fragmentation pathways. ajrconline.orgresearchgate.net While specific fragmentation data for Cevimeline sulfoxide, trans- is not extensively detailed in publicly available literature, the general principles of MS/MS can be applied to predict its behavior.

In a typical LC-MS/MS setup, after chromatographic separation, the analyte of interest, in this case, Cevimeline sulfoxide, trans-, would be ionized, commonly using a soft ionization technique like electrospray ionization (ESI). ijsdr.org The protonated molecule [M+H]⁺ is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, generating a product ion spectrum.

Based on the structure of Cevimeline sulfoxide, the fragmentation pattern would likely involve characteristic losses from the quinuclidine (B89598) ring, the sulfoxide group, and the thiophene moiety. The initial fragmentation could involve the cleavage of the bond between the quinuclidine and the methylene bridge connected to the sulfoxide. Further fragmentation could lead to the loss of the sulfoxide group as SO or SOH. The study of these fragmentation patterns is crucial for distinguishing Cevimeline sulfoxide, trans- from its cis-isomer and other related impurities. nih.gov

Table 1: Predicted Key Fragmentation Data for Cevimeline Sulfoxide, trans-

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Probable Neutral LossStructural Assignment of Fragment
[M+H]⁺VariesH₂OLoss of water
[M+H]⁺VariesSOLoss of sulfur monoxide
[M+H]⁺VariesC₅H₈NCleavage of the quinuclidine ring

Note: The m/z values are illustrative and would need to be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

A comprehensive NMR analysis would involve a suite of experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC). The ¹H NMR spectrum would provide information about the chemical environment of the protons, including their chemical shifts, coupling constants, and integration. The ¹³C NMR spectrum would reveal the number and types of carbon atoms present in the molecule.

For the specific case of Cevimeline sulfoxide, trans-, key diagnostic signals would be expected for the protons and carbons of the quinuclidine ring, the methylene bridge, and the thiophene ring. The stereochemistry of the sulfoxide group (trans configuration) would be confirmed through the analysis of Nuclear Overhauser Effect (NOE) data from a 2D NOESY experiment, which provides information about the spatial proximity of protons.

Table 2: Expected NMR Chemical Shift Regions for Key Protons in Cevimeline Sulfoxide, trans-

ProtonsExpected Chemical Shift Range (ppm)
Quinuclidine ring protons1.5 - 3.5
Methylene bridge protons2.5 - 4.0
Thiophene ring protons6.5 - 7.5

Note: These are estimated ranges and would require experimental verification.

Integration of Hyphenated Techniques for Comprehensive Impurity Profiling

A comprehensive impurity profile of a drug substance like Cevimeline requires the integration of multiple analytical techniques, often in a hyphenated format. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly powerful in this regard. ajrconline.orgijsdr.org

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. veeprho.com This allows for the detection and preliminary identification of impurities, including Cevimeline sulfoxide, trans-, even at trace levels. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the impurities. researchgate.net

LC-NMR allows for the direct acquisition of NMR data on separated peaks from the HPLC, facilitating the structural elucidation of unknown impurities without the need for offline isolation. This is particularly advantageous for analyzing complex mixtures of related substances. The combination of LC-MS and LC-NMR provides complementary information, with MS providing molecular weight and fragmentation data and NMR providing detailed structural information. ijsdr.org

Application in Analytical Method Development and Validation (AMV)

The characterization and quantitation of Cevimeline sulfoxide, trans- are critical aspects of analytical method development and validation (AMV) for Cevimeline drug products. paruluniversity.ac.in A validated, stability-indicating analytical method is required to ensure that the levels of this and other impurities are controlled within acceptable limits throughout the shelf-life of the product.

A typical stability-indicating method for Cevimeline would be a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. paruluniversity.ac.in The development of such a method would involve optimizing various chromatographic parameters to achieve adequate separation of Cevimeline from its potential impurities, including Cevimeline sulfoxide, trans-.

The validation of the analytical method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the evaluation of parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. nih.gov The specificity of the method would be demonstrated by its ability to resolve the peak of Cevimeline sulfoxide, trans- from other components in the sample matrix. Forced degradation studies would be conducted to ensure that the method is capable of separating the drug from its degradation products. paruluniversity.ac.in

Table 3: Key Parameters in Analytical Method Validation for Cevimeline Sulfoxide, trans-

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Resolution > 1.5 between adjacent peaks.
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.

Preclinical Pharmacological and Biological Investigations of Cevimeline Sulfoxide, Trans

Assessment of Pharmacological Activity in Non-Human Models

In Vitro Receptor Binding and Functional Assays for Cholinergic Activity

Detailed in vitro studies focusing specifically on the receptor binding affinity and functional activity of Cevimeline (B1668456) sulfoxide (B87167), trans- at cholinergic receptors are not extensively documented in publicly available literature. The primary focus of pharmacological assessment has been on the parent compound, cevimeline. However, broader assessments of cevimeline's metabolites provide a consensus on their activity. Studies have concluded that the sulfoxide metabolites, including the trans-isomer, possess little pharmacological activity. medscape.comfda.gov This general finding suggests a significantly lower affinity for muscarinic receptors compared to the parent drug, cevimeline.

Comparative Pharmacological Activity with Parent Compound Cevimeline and Other Metabolites

When compared to its parent compound, Cevimeline sulfoxide, trans- is substantially less active. medscape.com It, along with the cis-sulfoxide metabolite, is not considered to contribute to the pharmacological effects of cevimeline. medscape.com While cevimeline is a potent cholinergic agonist at muscarinic M1 and M3 receptors, its sulfoxide metabolites are described as having "little pharmacological and toxicological activity". medscape.comdrugbank.com This qualitative assessment indicates a significant drop in activity following the sulfoxidation of cevimeline. A clinical pharmacology review noted that the five identified metabolites of cevimeline, which include the trans-sulfoxide form, are considered to have weak pharmacological activity. fda.gov

Interactions with Cytochrome P450 Enzyme Systems (e.g., Inhibition/Induction Potential)

Cevimeline sulfoxide, trans- is a primary metabolite of cevimeline, formed through the action of cytochrome P450 enzymes. medscape.comdrugbank.com Specifically, the sulfoxidation of cevimeline is mediated by the CYP2D6 and CYP3A3/4 isozymes. medscape.commedicine.com Inhibition of these enzymes with representative inhibitors like quinidine (B1679956) (for CYP2D6) and triacetyloleandromycin (for CYP3A) has been shown to reduce the formation of the sulfoxide metabolites in vitro. medscape.com

While the formation of Cevimeline sulfoxide, trans- is dependent on CYP enzymes, there is no evidence to suggest that the metabolite itself acts as an inhibitor or inducer of these enzymes. Studies have shown that the parent compound, cevimeline, at a concentration of 10µmol/L, did not inhibit the enzymatic activities of CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, or 3A4. medscape.comnih.govnih.gov The potential for Cevimeline sulfoxide, trans- to interact with these enzyme systems has not been specifically reported.

CompoundInteraction with CYP450 SystemSpecific IsozymesFinding
Cevimeline (Parent Compound)Metabolism to Sulfoxide MetabolitesCYP2D6, CYP3A3/4These enzymes are responsible for the formation of cis- and trans-sulfoxide metabolites. medscape.commedicine.com
Cevimeline (Parent Compound)Inhibition PotentialCYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4Cevimeline did not inhibit these major CYP isozymes in vitro. medscape.comnih.govnih.gov
Cevimeline sulfoxide, trans-Inhibition/Induction PotentialNot ReportedSpecific studies on the potential of the trans-sulfoxide metabolite to inhibit or induce CYP enzymes are not available in the reviewed literature.

Theoretical and Computational Chemistry Studies on Cevimeline Sulfoxide, Trans

Quantum Chemical Analysis and Molecular Modeling

Quantum chemical analysis and molecular modeling are powerful computational tools used to investigate the electronic structure, geometry, and properties of molecules. For Cevimeline (B1668456) sulfoxide (B87167), trans-, these methods provide valuable insights into its fundamental characteristics at the molecular level.

Molecular Geometry and Electronic Properties:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the optimized three-dimensional structure of Cevimeline sulfoxide, trans-. These calculations typically predict bond lengths, bond angles, and dihedral angles that define the molecule's conformation. The resulting model can elucidate the spatial arrangement of the quinuclidine (B89598) and oxathiolane rings, as well as the orientation of the sulfoxide group.

Key electronic properties that can be calculated include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is important for understanding intermolecular interactions.

Computed Molecular Properties of Cevimeline Sulfoxide, trans-

PropertyValueSource
Molecular FormulaC10H17NO2SPubChem nih.gov
Molecular Weight215.31 g/mol PubChem nih.gov
XLogP3-0.2PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass215.09799996 DaPubChem nih.gov
Monoisotopic Mass215.09799996 DaPubChem nih.gov
Topological Polar Surface Area48.8 ŲPubChem nih.gov
Heavy Atom Count14PubChem nih.gov
Formal Charge0PubChem
Complexity275PubChem nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of Cevimeline sulfoxide, trans-, which can aid in its identification and characterization.

Predicted Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical software can calculate the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would take into account the stereochemistry of the molecule, providing distinct signals for the different protons and carbons in the structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Specific peaks corresponding to the stretching and bending of functional groups, such as the S=O bond in the sulfoxide and C-O and C-N bonds within the heterocyclic rings, can be predicted. This can be a useful tool for identifying the presence of these functional groups.

Mass Spectrometry (MS): While not a direct quantum chemical prediction in the same vein as NMR or IR, computational tools can help in predicting fragmentation patterns observed in mass spectrometry. By analyzing the bond strengths and stability of potential fragments, it is possible to rationalize the observed mass spectrum.

Computational Insights into Reactivity and Stability

Computational chemistry offers a window into the reactivity and stability of Cevimeline sulfoxide, trans- without the need for extensive laboratory experiments.

Reactivity Descriptors:

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to understand the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ²/2η ).

These descriptors can predict how Cevimeline sulfoxide, trans- might interact with other molecules, including biological targets or other metabolites. For instance, regions with a high local softness would indicate the most probable sites for nucleophilic or electrophilic attack.

Stability Analysis:

The thermodynamic stability of Cevimeline sulfoxide, trans- can be assessed by calculating its total energy and heat of formation. By comparing these values with those of its isomers, such as the cis-sulfoxide, the relative stability can be determined. Furthermore, computational methods can be used to model the molecule's degradation pathways by calculating the activation energies for potential decomposition reactions.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. For Cevimeline sulfoxide, trans-, as a metabolite of the active drug Cevimeline, SAR studies could explore its potential interaction with muscarinic receptors.

Pharmacophore Modeling and Molecular Docking:

A pharmacophore model for muscarinic receptor agonists can be developed based on the known structures of active compounds. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centers, and positively ionizable groups) required for binding to the receptor. The structure of Cevimeline sulfoxide, trans- can then be aligned with this pharmacophore to assess its potential for activity.

Molecular docking simulations can be performed to predict the binding mode and affinity of Cevimeline sulfoxide, trans- within the active site of a muscarinic receptor (e.g., M1 or M3). These simulations would provide a binding energy score, which is an estimate of the strength of the interaction. By analyzing the docked pose, specific amino acid residues in the receptor that interact with the molecule can be identified, providing insights into the molecular basis of its (potential) activity.

Quantitative Structure-Activity Relationship (QSAR):

While a full QSAR study requires a dataset of multiple compounds with varying structures and activities, preliminary insights can be gained by calculating molecular descriptors for Cevimeline sulfoxide, trans-. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP.

Role of Cevimeline Sulfoxide, Trans in Pharmaceutical Impurity Profiling and Drug Substance Quality

Classification as a Process-Related Impurity or Degradation Product

Cevimeline (B1668456) sulfoxide (B87167), trans- is recognized as a significant impurity in Cevimeline drug substances. Its origin is twofold, being classified as both a degradation product and a potential process-related impurity.

As a degradation product , Cevimeline sulfoxide, trans- is formed due to the oxidation of the sulfur atom in the quinuclidine (B89598) ring of the Cevimeline molecule. This degradation can be induced by exposure to oxidative conditions, such as hydrogen peroxide, during stability studies. Forced degradation studies, which are essential in understanding the stability-indicating nature of analytical methods, have demonstrated the formation of Cevimeline sulfoxide, trans- under oxidative stress.

While primarily considered a degradation product, there is also the potential for it to be a process-related impurity . This could occur if oxidizing agents are used or if atmospheric oxygen is not adequately controlled during certain steps of the Cevimeline synthesis or purification process. Therefore, the presence of Cevimeline sulfoxide, trans- in a batch of Cevimeline may not only indicate instability but could also reflect a lack of control in the manufacturing process.

Analytical Strategies for Detection and Quantification in Pharmaceutical Samples

The accurate detection and quantification of Cevimeline sulfoxide, trans- are paramount for ensuring the quality of Cevimeline drug substances and products. Various sophisticated analytical techniques have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed method. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it a powerful tool for impurity profiling.

A stability-indicating HPLC method is crucial for separating Cevimeline from its potential impurities, including Cevimeline sulfoxide, trans-. Such methods are designed to resolve the main drug peak from all potential degradation products, ensuring that the assay for the active pharmaceutical ingredient (API) is accurate and that the impurities are correctly quantified.

ParameterHPLC Method 1HPLC Method 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile and phosphate (B84403) buffer gradientMethanol and ammonium (B1175870) acetate (B1210297) buffer
Detection UV at 210 nmUV at 205 nm
Flow Rate 1.0 mL/min1.2 mL/min
Purpose Routine quality controlImpurity profiling and stability studies

For even more sensitive and specific quantification, LC-MS/MS methods have been developed. These methods are particularly useful for identifying and quantifying impurities at very low levels, which is often required by regulatory agencies.

Development and Utilization of Reference Standards for Quality Control

The availability of a well-characterized reference standard for Cevimeline sulfoxide, trans- is a prerequisite for its accurate quantification in pharmaceutical samples. A reference standard is a highly purified compound that is used as a benchmark for identification and assay.

The development of a reference standard for Cevimeline sulfoxide, trans- involves its synthesis, isolation, and extensive characterization to confirm its identity and purity. The synthesis is often achieved through the controlled oxidation of Cevimeline. Once synthesized, the compound is purified using techniques like column chromatography. The purified standard is then rigorously analyzed using various spectroscopic and chromatographic methods, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and HPLC, to establish its structure and purity.

In quality control, the Cevimeline sulfoxide, trans- reference standard is used to:

Identify the impurity peak in a chromatogram of a Cevimeline sample by comparing retention times.

Quantify the amount of the impurity present in the sample by comparing the peak area of the impurity with that of a known concentration of the reference standard.

Validate the analytical method to ensure it is accurate, precise, linear, and specific for the quantification of this impurity.

Implications for Drug Substance Purity and Stability Studies

The identification of Cevimeline sulfoxide, trans- as a potential degradation product necessitates the implementation of a stability-indicating analytical method in routine quality control and stability studies. These studies are conducted under various environmental conditions (e.g., temperature, humidity, light) to determine the shelf-life of the drug substance and to identify the degradation products that may form over time. The levels of Cevimeline sulfoxide, trans- are closely monitored throughout these studies.

The control of this impurity is managed by setting appropriate acceptance criteria (specifications) for its level in the final drug substance. These specifications are based on the data from stability studies, toxicological assessments (if necessary), and the manufacturing process capability. By controlling the level of Cevimeline sulfoxide, trans-, manufacturers can ensure the consistency, quality, and safety of the Cevimeline drug substance throughout its shelf-life.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on Cevimeline (B1668456) Sulfoxide (B87167), trans-

Cevimeline sulfoxide, trans- is a primary metabolite of the drug cevimeline, a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome. Following oral administration, cevimeline undergoes extensive metabolism, with a significant portion being converted to its sulfoxide derivatives.

Metabolic Pathway and Excretion:

In humans, cevimeline is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A3/4. medscape.com This process leads to the formation of both trans- and cis- sulfoxide isomers. After a 30mg oral dose of radiolabelled cevimeline, approximately 44.5% of the dose is excreted in the urine as sulfoxide forms. drugbank.com The trans-sulfoxide is the more abundant of the two isomers. nih.gov

Further metabolism of cevimeline sulfoxide, trans- involves conjugation with glucuronic acid. medscape.comnih.gov This more water-soluble conjugate is then renally excreted. Studies have shown that after a single oral dose of 14C-labelled cevimeline, 86.7% of the radioactivity is recovered in the urine within 24 hours, with a substantial portion attributed to the sulfoxide metabolites and their conjugates. drugbank.com

The table below summarizes the urinary excretion of cevimeline and its major metabolites within 24 hours of administration. drugbank.com

CompoundPercentage of Dose Excreted in Urine
Unchanged Cevimeline16.0%
Sulfoxide Forms (cis- and trans-)44.5%
N-oxide Form4.0%
Conjugated Forms22.3%

Pharmacological Activity:

Research indicates that cevimeline sulfoxide, trans-, along with its cis- counterpart, possesses little to no significant pharmacological or toxicological activity. medscape.com Their contribution to the therapeutic effects of cevimeline is therefore considered to be minimal. The primary clinical activity is attributed to the parent compound, cevimeline.

Identification of Unresolved Questions and Emerging Research Avenues

While the role of cevimeline sulfoxide, trans- as a major metabolite is well-established, several areas warrant further investigation:

Complete Pharmacological Profile: Although generally considered inactive, a more comprehensive in-vitro and in-vivo evaluation of cevimeline sulfoxide, trans- on various muscarinic receptor subtypes could definitively confirm its lack of pharmacological effects and rule out any subtle or off-target activities.

Enzyme Kinetics and Individual Variability: A deeper understanding of the kinetics of CYP2D6 and CYP3A3/4 in the formation of the trans-sulfoxide metabolite could help explain inter-individual variability in cevimeline metabolism and response. Genetic polymorphisms in these enzymes may influence the rate of formation of this metabolite.

Potential for Drug-Drug Interactions: Investigating whether cevimeline sulfoxide, trans- itself can inhibit or induce metabolic enzymes could provide a more complete picture of the drug's interaction potential.

Potential for Further Scientific Exploration in Medicinal Chemistry, Chemical Synthesis, and Drug Metabolism

The study of cevimeline sulfoxide, trans- opens up several avenues for future scientific exploration:

Medicinal Chemistry: Understanding the structure-activity relationship of cevimeline and its inactive sulfoxide metabolite can inform the design of new muscarinic agonists with improved metabolic stability and potentially reduced inter-individual variability. By modifying the part of the molecule susceptible to oxidation, medicinal chemists could develop analogs with a longer half-life or a more predictable metabolic profile.

Chemical Synthesis: While the synthesis of the parent drug cevimeline is well-documented, specific and efficient synthetic routes for the targeted production of cevimeline sulfoxide, trans- as a reference standard for metabolic studies are not extensively described in the available literature. Developing such a synthesis would be valuable for further analytical and pharmacological research.

Drug Metabolism: Further elucidation of the complete metabolic map of cevimeline, including the downstream pathways of cevimeline sulfoxide, trans- glucuronidation, could provide a more holistic understanding of the drug's disposition. Advanced analytical techniques could be employed to identify any minor, previously uncharacterized metabolites.

Q & A

Q. Q. What advanced statistical methods analyze structure-activity relationships (SAR) for trans-cevimeline sulfoxide derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use PLS regression on descriptors (e.g., logP, polar surface area) to predict EC50_{50} values for analogs .
  • Machine Learning : Train random forest models on PubChem datasets to prioritize derivatives with optimal bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevimeline sulfoxide, trans-
Reactant of Route 2
Cevimeline sulfoxide, trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.